molecular formula C5H12O3Si B1682223 Vinyltrimethoxysilane CAS No. 2768-02-7

Vinyltrimethoxysilane

Cat. No. B1682223
CAS RN: 2768-02-7
M. Wt: 148.23 g/mol
InChI Key: NKSJNEHGWDZZQF-UHFFFAOYSA-N
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Description

Vinyltrimethoxysilane (VTMS) is an organosilicon compound with a silicon and hydroxyl groups . It is used to enhance the wettability and improve the superhydrophobic characteristics of different composites . It modifies the surface by capping the material and creates a protective layer that is water-resistant and can be used in major coating industries .


Synthesis Analysis

The modification of cellulose fibres with the use of vinyltrimethoxysilane and maleic anhydride has been studied . The Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics of the phenyltrimethoxysilane, vinyltrimethoxysilane .


Molecular Structure Analysis

The Vinyltrimethoxysilane molecule contains a total of 20 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .


Chemical Reactions Analysis

The grafting of vinyltrimethoxysilane (VTMS) onto low-density polyethylene is an important commercial process for the production of crosslinked polymer for use in the wire and cable industry . The reaction of VTMS with low-molecular-weight model hydrocarbons (polyethylene mimics) produces a variety of grafted products .


Physical And Chemical Properties Analysis

Vinyltrimethoxysilane is a colorless liquid with a density of 0.968 g/mL at 25 °C and a boiling point of 123 °C . It has a molecular weight of 148.23 .

Scientific Research Applications

Biodegradability Enhancement in Polymers

  • VTMS modified starch, when introduced into waterborne polyurethane, enhances its biodegradability. This modification significantly increases tensile modulus and strength, showing a notable increase in weight loss and tensile strength decrease when incubated in α-amylase solution (Lee & Kim, 2012).

Anti-corrosion Properties

  • VTMS-based coatings exhibit anti-corrosion properties, especially in sulfate solutions. The influence of different solvents on these properties was researched, indicating a substantial impact on the surface morphology and adhesion to steel substrates (Kucharczyk, 2022).

Crosslinking in Polymers

  • VTMS has been used to graft onto the backbone of poly(lactide) through a free radical grafting reaction, leading to moisture curable toughened polymers. This enhances modulus, strength, and impact toughness, and introduces siloxane crosslinks, which contribute to improved ductility and tensile toughness (Schneider, Bourque, & Narayan, 2016).

Hydrolysis and Reactivity Studies

  • The hydrolysis of VTMS in different conditions has been studied using 1H NMR spectroscopy, revealing dramatic increases in rate constants in the presence of acid or base, indicating significant reactivity in these conditions (Dubitsky, Zaopo, Zannoni, & Zetta, 2000).

Graft Modification in Polyethylene

  • The grafting of VTMS onto low-density polyethylene is a commercial process for producing crosslinked polymer for wire and cable industries. Studies have investigated the regio- and stereochemistry of the products and the energetics associated with the grafting process (Liotta, Pollet, Eckert, Chaudhary, & Cogen, 2015).

Applications in Chromatography

  • A vinyltrimethoxysilane-based hybrid silica monolith was developed as a reversed-phase capillary column for chromatography. This innovation showed high retention properties and column efficiencies, indicating its potential in the field of analytical chemistry (Racha, Gay, Dugas, & Demesmay, 2016).

Shape Memory Effects

  • VTMS-modified silica particles were incorporated into polyurethane to create an organic–inorganic hybrid material exhibiting shape memory effects. This research contributes to the development of materials with unique mechanical properties (Jung, Jeong, & Kim, 2010).

Surface Functionalization

  • Functionalization of surfaces, such as cotton fabric, with VTMS has been explored to impart water repellency and introduce active groups for copolymerization reactions, demonstrating its versatility in material sciences (Abidi, Hequet, & Tarimala, 2007).

Safety And Hazards

Vinyltrimethoxysilane is flammable and may cause an allergic skin reaction. It is harmful if inhaled . It should be stored in a well-ventilated place and kept cool .

Future Directions

Vinyltrimethoxysilane and related compounds are used in a variety of applications, including as monomers and comonomers for polymers, cross-linking agents during the manufacture of cross-linked polyethylene (PEX), and coupling agents or adhesion promoters for treatment of glass fibers and particulate minerals . Future research may focus on further exploring these applications and developing new ones.

properties

IUPAC Name

ethenyl(trimethoxy)silane
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InChI

InChI=1S/C5H12O3Si/c1-5-9(6-2,7-3)8-4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NKSJNEHGWDZZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O3Si
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Related CAS

29382-69-2
Record name Vinyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID2029240
Record name Vinyltrimethoxysilane
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Molecular Weight

148.23 g/mol
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Physical Description

Liquid, Light yellow liquid; [Aldrich MSDS] Colorless liquid with a fruity odor; [Alfa Aesar MSDS]
Record name Silane, ethenyltrimethoxy-
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Record name Trimethoxyvinylsilane
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Product Name

Vinyltrimethoxysilane

CAS RN

2768-02-7
Record name Vinyltrimethoxysilane
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Record name Silane, ethenyltrimethoxy-
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Record name Trimethoxyvinylsilane
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Record name ethenyl(trimethoxy)silane
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Record name VINYLTRIMETHOXYSILANE
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Synthesis routes and methods

Procedure details

A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter and stirring bar. A septum was wired to the Claisen adapter and a water condenser was also attached. Into the flask was placed 5 g (0.041 mol.) trimethoxysilane and 1 g triisopropylbenzene. To this solution was also added 30 ppm of H2PtCl6 (10 ml; 15 mg Pt/ml). The reaction mix was heated to only 120° C. in an oil bath and acetylene was bubbled into the reaction mix with a stainless steel needle at a rate of 50 cc/min with a back pressure maintained of 4-5 psig. After one hour the reaction was complete as monitored by GPC. The major product formed was 1,2-bis(trimethoxysilyl)ethane (76%). Vinyltrimethoxysilane (22%) and tetramethoxysilane (2%) were also produced.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2PtCl6
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Vinyltrimethoxysilane
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Vinyltrimethoxysilane
Reactant of Route 3
Vinyltrimethoxysilane
Reactant of Route 4
Vinyltrimethoxysilane

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